molecular formula C16H21N3O B4964062 (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine

(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine

Cat. No. B4964062
M. Wt: 271.36 g/mol
InChI Key: UWNOUHUYXGDWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine, also known as CPMEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMEP is a small molecule that belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in regulating several physiological processes, including learning and memory, anxiety, and pain perception.

Mechanism of Action

(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine acts as a positive allosteric modulator of the mGluR5 receptor. The mGluR5 receptor is a G protein-coupled receptor that is involved in regulating several physiological processes. (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine binds to a specific site on the mGluR5 receptor, which enhances the receptor's activity. This results in increased signaling through the receptor, which leads to the observed effects of (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine on learning and memory, anxiety, and pain perception.
Biochemical and Physiological Effects:
(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has several biochemical and physiological effects that are related to its mechanism of action. (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine enhances the activity of the mGluR5 receptor, which leads to increased signaling through the receptor. This increased signaling has been shown to enhance synaptic plasticity, which is important for learning and memory. (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has been found to have analgesic effects in preclinical models of chronic pain.

Advantages and Limitations for Lab Experiments

The advantages of using (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine in lab experiments include its high potency and selectivity for the mGluR5 receptor. (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has been shown to have a high affinity for the mGluR5 receptor, which makes it an ideal tool for studying the receptor's function. Additionally, (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has been found to have a low toxicity profile, which makes it a safe tool for use in lab experiments. The limitations of using (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

For research on (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine include further exploration of its therapeutic potential in neurological and psychiatric disorders. Additionally, the development of more potent and selective PAMs of the mGluR5 receptor may lead to the discovery of new therapeutic agents for these disorders. Further research on the biochemical and physiological effects of (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine may also lead to a better understanding of the role of the mGluR5 receptor in regulating synaptic plasticity, anxiety, and pain perception.

Synthesis Methods

The synthesis of (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine involves the reaction of (3-phenyl-1,2,4-oxadiazol-5-yl)methanol with cyclopropylmethylamine and 3-bromopropyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently deprotected to yield (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine. The synthesis of (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield and purity of the final product.

Scientific Research Applications

(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has been shown to enhance learning and memory in preclinical models of Alzheimer's disease and schizophrenia. (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has also been found to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine has been shown to have analgesic effects in preclinical models of chronic pain. These findings suggest that (cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine may have therapeutic potential in the treatment of several neurological and psychiatric disorders.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-10-19(11-13-8-9-13)12-15-17-16(18-20-15)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNOUHUYXGDWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.